molecular formula C9H13NO4S B1590415 2-(2-Methoxyethoxy)benzenesulfonamide CAS No. 82031-33-2

2-(2-Methoxyethoxy)benzenesulfonamide

Cat. No.: B1590415
CAS No.: 82031-33-2
M. Wt: 231.27 g/mol
InChI Key: UIYMPDRCTPYBLI-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)benzenesulfonamide is an organic compound with the chemical formula C10H15NO4S . It appears as a colorless or light yellow solid . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-Methoxyethoxy)benzenesulfonamide generally involves the following steps :

  • Dissolve 2-methoxyethanol under alkaline conditions.
  • Add the corresponding aromatic amine to the solution.
  • Conduct the reaction at an appropriate temperature to generate the corresponding aromatic amine amide.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned steps, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less documented.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Often involves reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can modify the functional groups present on the molecule.

Scientific Research Applications

2-(2-Methoxyethoxy)benzenesulfonamide has several applications in scientific research :

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in inhibiting specific enzymes, such as carbonic anhydrase, which is relevant in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)benzenesulfonamide involves its interaction with specific molecular targets :

    Enzyme Inhibition: The compound can inhibit enzymes like carbonic anhydrase by binding to the active site, thereby preventing the enzyme from catalyzing its normal reaction.

    Pathways Involved: This inhibition can affect various biological pathways, including those related to pH regulation and metabolic processes.

Comparison with Similar Compounds

2-(2-Methoxyethoxy)benzenesulfonamide can be compared with other benzenesulfonamide derivatives :

    Similar Compounds: Examples include 4-aminobenzenesulfonamide and 2-(2-hydroxyethoxy)benzenesulfonamide.

    Uniqueness: The presence of the 2-methoxyethoxy group in this compound provides unique chemical properties, such as increased solubility and potential for specific biological interactions, distinguishing it from other benzenesulfonamide derivatives.

Properties

IUPAC Name

2-(2-methoxyethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S/c1-13-6-7-14-8-4-2-3-5-9(8)15(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYMPDRCTPYBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547803
Record name 2-(2-Methoxyethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82031-33-2
Record name 2-(2-Methoxyethoxy)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82031-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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